N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide
Description
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzenesulfonamide group with a thiadiazole ring and an oxolane moiety, making it a versatile candidate for various biochemical and pharmacological studies.
Properties
IUPAC Name |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-23-12(10-7-8-24-9-10)13(20)16-14-17-18-15(25-14)19-26(21,22)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,18,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZQTJRVSUYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOC1)C(=O)NC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced via a sulfonation reaction, where a benzene derivative is treated with sulfuric acid or a sulfonyl chloride.
Attachment of the Oxolane Moiety: The oxolane ring is typically introduced through a nucleophilic substitution reaction, where an appropriate oxirane is reacted with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzenesulfonamide moiety.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor. The benzenesulfonamide group is known to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine
In medicine, the compound’s ability to inhibit specific enzymes makes it a candidate for the development of drugs targeting diseases such as cancer and bacterial infections. Its structure allows for selective binding to enzyme active sites, potentially leading to the development of highly specific therapeutic agents .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide involves its interaction with enzyme active sites. The benzenesulfonamide group binds to the zinc ion in the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition can disrupt various physiological processes, such as pH regulation and ion transport, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonamido)-1,3,4-thiadiazole: Lacks the oxolane and methoxy groups, making it less versatile in terms of chemical modifications.
N-(benzenesulfonamido)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring, which can affect its reactivity and biological activity.
N-(benzenesulfonamido)-1,3,4-triazole: Contains a triazole ring, offering different chemical and biological properties.
Uniqueness
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to its combination of a thiadiazole ring, benzenesulfonamide group, and oxolane moiety. This combination provides a versatile platform for chemical modifications and enhances its potential as a therapeutic agent by allowing selective binding to enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
